molecular formula C12H11N3O3 B8274131 N-(4-cyano-2-nitrophenyl)pent-4-enamide CAS No. 952511-76-1

N-(4-cyano-2-nitrophenyl)pent-4-enamide

Cat. No. B8274131
M. Wt: 245.23 g/mol
InChI Key: UCOJKMXGSLQJJO-UHFFFAOYSA-N
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Patent
US07951825B2

Procedure details

To a solution of 2-amino-3-nitrobenzonitrile (2 g) in THF (30 ml) were added 4-pentenoyl chloride (2.90 g) and diisopropylethylamine (4.27 ml), followed by stirring at 80° C. for 12 hours. The reaction solution was poured into water, and extracted with EtOAc. The organic layer was dried over anhydrous MgSO4, and then filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform:CH3OH) to obtain N-(4-cyano-2-nitrophenyl)pent-4-enamide (174 mg) as a colorless liquid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
4.27 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[C:13](Cl)(=[O:18])[CH2:14][CH2:15][CH:16]=[CH2:17].C([N:23](C(C)C)CC)(C)C.O>C1COCC1>[C:4]([C:3]1[CH:6]=[CH:7][C:8]([NH:23][C:13](=[O:18])[CH2:14][CH2:15][CH:16]=[CH2:17])=[C:9]([N+:10]([O-:12])=[O:11])[CH:2]=1)#[N:5]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C#N)C=CC=C1[N+](=O)[O-]
Name
Quantity
2.9 g
Type
reactant
Smiles
C(CCC=C)(=O)Cl
Name
Quantity
4.27 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring at 80° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform:CH3OH)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(#N)C1=CC(=C(C=C1)NC(CCC=C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 174 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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